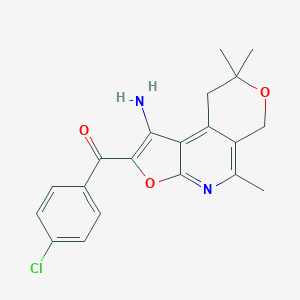
Methanone, (1-amino-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (1-amino-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)-, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is known for its unique structure and properties, which make it a promising candidate for various research studies.
作用機序
The mechanism of action of Methanone involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. Methanone has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methanone has been found to exhibit various biochemical and physiological effects in the body. It has been shown to have antioxidant properties, which can help protect the body against oxidative stress and inflammation. Methanone has also been found to have neuroprotective effects, which can help prevent the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the advantages of using Methanone in lab experiments is its high potency and selectivity towards cancer cells. This makes it an ideal candidate for the development of new cancer drugs. However, one of the limitations of using Methanone is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of Methanone. One of the most promising directions is the development of new drugs for the treatment of cancer. Methanone has been found to be a potent inhibitor of cancer cells, and further research is needed to develop more effective drugs based on this compound. Another future direction is the study of Methanone's neuroprotective effects, which could lead to the development of new drugs for the treatment of neurodegenerative diseases. Finally, the synthesis of new derivatives of Methanone could lead to the development of more potent and selective drugs for various applications.
Conclusion:
In conclusion, Methanone, (1-amino-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)-, is a promising compound with potential applications in medicine and biotechnology. Its unique structure and properties make it an ideal candidate for various research studies, and further research is needed to fully explore its potential.
合成法
The synthesis of Methanone involves several steps, including the condensation of 4-chlorobenzaldehyde with 2-hydroxy-3-methyl-2-cyclopenten-1-one and the subsequent reaction with 2-amino-5,8,8-trimethyl-6H-furo(2,3-b)pyran-3-ol. The final product is obtained after purification and isolation using various techniques such as column chromatography and recrystallization.
科学的研究の応用
Methanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. Methanone has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis.
特性
CAS番号 |
172985-17-0 |
|---|---|
分子式 |
C20H19ClN2O3 |
分子量 |
370.8 g/mol |
IUPAC名 |
(3-amino-8,12,12-trimethyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-4-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C20H19ClN2O3/c1-10-14-9-25-20(2,3)8-13(14)15-16(22)18(26-19(15)23-10)17(24)11-4-6-12(21)7-5-11/h4-7H,8-9,22H2,1-3H3 |
InChIキー |
BHCDHTHKTDHASH-UHFFFAOYSA-N |
SMILES |
CC1=C2COC(CC2=C3C(=C(OC3=N1)C(=O)C4=CC=C(C=C4)Cl)N)(C)C |
正規SMILES |
CC1=C2COC(CC2=C3C(=C(OC3=N1)C(=O)C4=CC=C(C=C4)Cl)N)(C)C |
その他のCAS番号 |
172985-17-0 |
同義語 |
Methanone, (1-amino-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4 ,3-d)pyridin-2-yl)(4-chlorophenyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole](/img/structure/B70324.png)
![1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B70325.png)
![1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one](/img/structure/B70326.png)

![Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate](/img/structure/B70330.png)
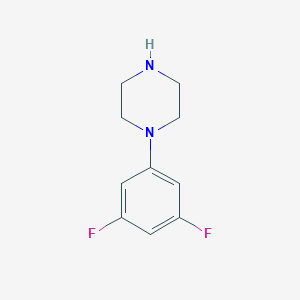
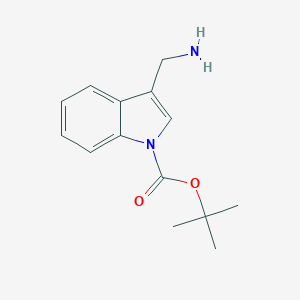
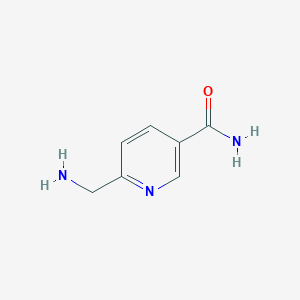
![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B70335.png)
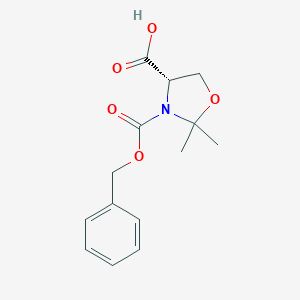


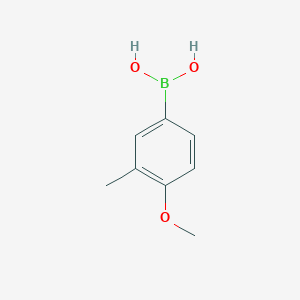
![1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B70352.png)